1-((2-Chlorophenyl)sulfonyl)-3-(cyclohexylsulfonyl)azetidine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

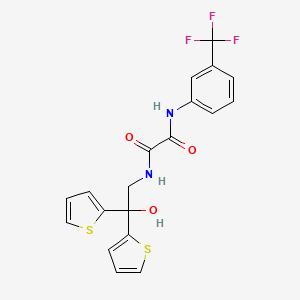

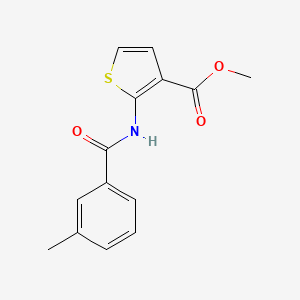

The compound “1-((2-Chlorophenyl)sulfonyl)-3-(cyclohexylsulfonyl)azetidine” is a type of azetidine, which is a class of organic compounds characterized by a four-membered ring structure. This particular compound has sulfonyl groups attached to the azetidine ring, which are often seen in various drugs and biologically active compounds .

Molecular Structure Analysis

The molecular structure of this compound would be characterized by the four-membered azetidine ring, with the sulfonyl groups providing additional complexity. The presence of the chlorophenyl and cyclohexyl groups would further influence the compound’s physical and chemical properties .Chemical Reactions Analysis

Azetidines, due to their ring strain, are involved in various chemical reactions. The sulfonyl groups in the compound could potentially make it a good leaving group, opening up the possibility for substitution reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the sulfonyl groups could increase its polarity, while the cyclohexyl group could provide some degree of hydrophobicity .Wissenschaftliche Forschungsanwendungen

Synthetic Routes to Functionalized Pyrrolidines

Azetidine derivatives, including those related to "1-((2-Chlorophenyl)sulfonyl)-3-(cyclohexylsulfonyl)azetidine," serve as key intermediates in the synthesis of pyrrolidines. A study by Durrat et al. (2008) explores the ring expansion of 2-(α-hydroxyalkyl)azetidines to obtain 3-(chloro- or methanesulfonyloxy)pyrrolidines. This process involves rearrangement mechanisms that provide access to functionalized pyrrolidines, which are valuable in the development of pharmaceuticals and materials (Durrat, Sanchez, Couty, Evano, & Marrot, 2008).

Antimicrobial Activity of Azetidine Derivatives

The antimicrobial properties of azetidine-based compounds are significant for the development of new therapeutic agents. Shah et al. (2014) synthesized azetidin-2-one-based phenyl sulfonyl pyrazoline derivatives and evaluated their antibacterial and antifungal activities. This research underscores the potential of azetidine derivatives as scaffolds for developing new antimicrobial drugs (Shah, Patel, Prajapati, Vaghari, & Parmar, 2014).

Polymerization and Material Science Applications

Azetidine derivatives are also explored for their polymerization capabilities. Reisman et al. (2020) investigated the anionic ring-opening polymerization (AROP) of N-(methanesulfonyl)azetidine (MsAzet), demonstrating the formation of polymers with potential applications in materials science. This research highlights the versatility of azetidine derivatives in creating novel polymeric materials with tailored properties (Reisman, Rowe, Jefcoat, & Rupar, 2020).

Safety and Hazards

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

1-(2-chlorophenyl)sulfonyl-3-cyclohexylsulfonylazetidine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H20ClNO4S2/c16-14-8-4-5-9-15(14)23(20,21)17-10-13(11-17)22(18,19)12-6-2-1-3-7-12/h4-5,8-9,12-13H,1-3,6-7,10-11H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DDTFLJYSYUIGPH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)S(=O)(=O)C2CN(C2)S(=O)(=O)C3=CC=CC=C3Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H20ClNO4S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

377.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[1-(1-adamantyl)ethyl]-2-(1-pyrrolidinyl)acetamide hydrochloride](/img/structure/B2956607.png)

![3-(2-bromophenyl)-N-[2-hydroxy-2-(oxan-4-yl)-2-phenylethyl]propanamide](/img/structure/B2956609.png)

![2-{[4-amino-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-ethylphenyl)acetamide](/img/structure/B2956612.png)

![4-{6-cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl}-N-(4-ethoxyphenyl)piperidine-1-carboxamide](/img/structure/B2956613.png)

![[3-(1,1-Difluoroethyl)-1,2,4-oxadiazol-5-yl]methanamine hydrochloride](/img/structure/B2956616.png)

![6-(4-chlorobenzyl)-3-(4-ethoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one](/img/structure/B2956617.png)

![3-(3-chlorophenyl)-N-((2-methyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methyl)propanamide](/img/structure/B2956623.png)